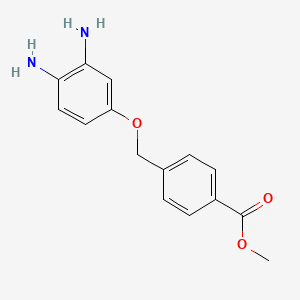
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, an oxazole ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid typically involves the construction of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 6-hydroxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the methoxy group can play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(2-Methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid: Lacks the methoxy group, which may affect its biological activity.
6-Methoxy-5-(1,3-oxazol-5-yl)pyridine-2-carboxylic acid: Lacks the methyl group on the oxazole ring, which may influence its chemical properties.
Uniqueness
6-Methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid is unique due to the presence of both the methoxy group and the methyl-substituted oxazole ring. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
6-methoxy-5-(2-methyl-1,3-oxazol-5-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-12-5-9(17-6)7-3-4-8(11(14)15)13-10(7)16-2/h3-5H,1-2H3,(H,14,15) |
InChIキー |
VEYFKWBLVWBSAT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C2=C(N=C(C=C2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869383.png)
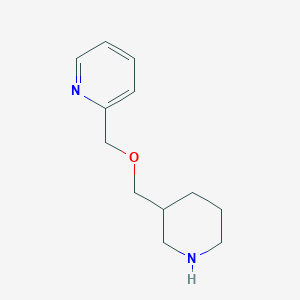


![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
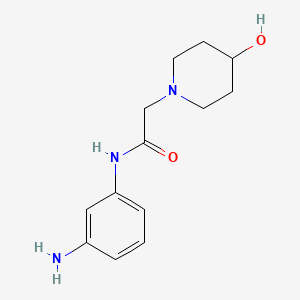

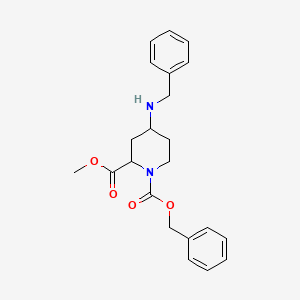
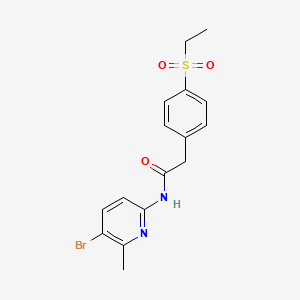
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)


